2'-Deoxyinosine 5'-monophosphate

描述

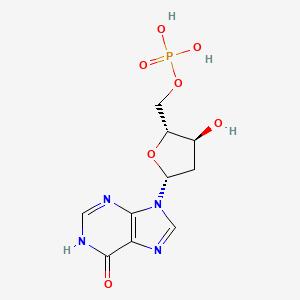

2’-Deoxyinosine 5’-monophosphate is a nucleoside monophosphate and a derivative of inosinic acid. It is formed by the deamination of the purine base in deoxyadenosine monophosphate. This compound plays a significant role in various biochemical processes, particularly in the metabolism of nucleotides .

准备方法

Synthetic Routes and Reaction Conditions: 2’-Deoxyinosine 5’-monophosphate can be synthesized through the deamination of deoxyadenosine monophosphate. The reaction typically involves the use of deaminating agents under controlled conditions to ensure the selective conversion of the amino group to a keto group .

Industrial Production Methods: Industrial production of 2’-Deoxyinosine 5’-monophosphate often involves enzymatic processes. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase, which has (d)ITPase and (d)XTPase activities, hydrolyzes deoxyinosine triphosphate, resulting in the release of pyrophosphate and 2’-Deoxyinosine 5’-monophosphate .

化学反应分析

Enzymatic Phosphorylation and Dephosphorylation

dIMP participates in phosphorylation/dephosphorylation reactions mediated by kinases and phosphatases. For example:

-

Conversion to dIDP/dITP : Guanylate kinase catalyzes the ATP-dependent phosphorylation of dIMP to dIDP, which is further phosphorylated to dITP for incorporation into DNA .

-

Dephosphorylation to Deoxyinosine : Cytosolic purine 5'-nucleotidase hydrolyzes dIMP’s phosphate group, yielding deoxyinosine .

Table 1: Enzymatic Reactions Involving dIMP

| Enzyme | Substrate | Product | Role in Metabolism | Reference |

|---|---|---|---|---|

| Guanylate kinase | dIMP + ATP | dIDP + ADP | Nucleotide biosynthesis | |

| Purine 5'-nucleotidase | dIMP | Deoxyinosine + Phosphate | Salvage pathway regulation |

Synthetic Pathways and Chemical Modifications

dIMP is synthesized via phosphorylation of 8,2′-thioanhydroinosine (lc) using phosphoryl chloride in triethyl phosphate, yielding 2'-deoxyinosine 5'-monophosphate after Raney nickel reduction . Key steps include:

text1. 8,2′-Thioanhydroinosine → Phosphorylation → Intermediate phosphate 2. Raney nickel reduction → dIMP

This pathway avoids protection of hydroxyl/amino groups, enabling efficient large-scale synthesis .

Photooxidation and Degradation

Under UV light (λ > 270 nm), dIMP undergoes oxidative degradation. Products include:

-

Spiroiminodihydantoin 2'-deoxyribonucleotide : Formed via guanine oxidation .

-

Oxazolone/Imidazolone derivatives : Result from base ring rearrangement .

Table 2: Photooxidation Products of dIMP

| Product | Structure Type | Detection Method | Reference |

|---|---|---|---|

| Spiroiminodihydantoin nucleotide | Bicyclic hydantoin | LC-MS, UV spectroscopy | |

| Oxazolone/Imidazolone nucleotides | Oxazole/imidazole derivatives | Mass spectrometry |

Enzymatic Hydrolysis by DNPH1

The enzyme DNPH1 catalyzes N-ribosidic bond cleavage in dIMP analogs (e.g., 5-hydroxymethyl-dUMP). While dIMP is not its primary substrate, DNPH1 exhibits slow hydrolysis activity toward dIMP, producing 2-deoxyribose 5-phosphate and hypoxanthine . Key mechanistic insights:

-

pH Dependency : Optimal activity at pH 6.4–8.2, indicating acid-base catalysis .

-

Kinetics : Bell-shaped pH-rate profile with inverse solvent isotope effects .

Role in Metabolic Disorders

dIMP is implicated in metabolic pathways disrupted in gout and Kelley-Seegmiller syndrome. Its accumulation due to enzyme deficiencies (e.g., purine nucleoside phosphorylase) leads to toxic nucleotide imbalances .

Structural and Spectroscopic Characterization

科学研究应用

Biochemical Role and Metabolism

2'-Deoxyinosine 5'-monophosphate serves as an intermediate in the purine nucleotide metabolism pathway. It is involved in the synthesis of deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA replication and repair. The enzymatic conversion of dIMP to dATP is catalyzed by deoxyadenylate kinase, highlighting its significance in nucleotide metabolism .

Applications in Molecular Biology

2.1 DNA Repair Mechanisms

dIMP has been studied for its role in DNA repair processes, particularly through its interaction with enzymes such as Endonuclease V, which recognizes and cleaves deoxyinosine residues in DNA. This enzymatic activity is crucial for correcting mispaired bases that can lead to mutations .

Case Study: Endonuclease V Activity

- Research Findings: Endonuclease V was shown to effectively cleave deoxyinosine-containing DNA, facilitating the repair of A:G mismatches.

- Implications: Understanding this mechanism aids in developing strategies to enhance genomic stability, particularly in cancer research.

2.2 Antiviral Research

dIMP has been explored as a potential antiviral agent due to its ability to inhibit viral replication. Studies have demonstrated that dIMP can interfere with the replication of certain viruses by affecting nucleotide pools within infected cells .

Case Study: Antiviral Activity

- Research Findings: In vitro studies indicated that dIMP reduces the replication rates of specific RNA viruses.

- Applications: This finding opens avenues for developing antiviral therapies targeting nucleotide metabolism.

Analytical Techniques for Detection

The quantification of dIMP in biological samples is essential for understanding its metabolic pathways and biological effects. Various analytical techniques have been employed:

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to separate and quantify nucleotides, including dIMP, from complex biological matrices. The method provides high sensitivity and specificity, making it suitable for metabolic studies.

3.2 Colorimetric Assays

Colorimetric assays using orcinol reagent have been developed for the estimation of dIMP concentrations based on absorbance measurements at specific wavelengths .

| Method | Detection Limit | Sensitivity | Applications |

|---|---|---|---|

| HPLC | Low µM | High | Metabolic profiling |

| Colorimetric Assay | µM range | Moderate | Rapid screening |

Therapeutic Potential

Recent studies have indicated that dIMP derivatives may possess therapeutic properties. For instance, modifications to the structure of dIMP can lead to compounds with enhanced efficacy against specific diseases.

4.1 Cancer Treatment

Research has shown that certain dIMP analogs can inhibit the proliferation of cancer cells by disrupting nucleotide metabolism pathways .

Case Study: DIMP Analog Efficacy

- Research Findings: A synthesized analog demonstrated a significant reduction in tumor cell growth in preclinical models.

- Future Directions: Further exploration into these analogs could lead to novel cancer therapies.

作用机制

The mechanism of action of 2’-Deoxyinosine 5’-monophosphate involves its incorporation into DNA during replication. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase hydrolyzes deoxyinosine triphosphate, releasing pyrophosphate and 2’-Deoxyinosine 5’-monophosphate. This process is crucial for maintaining the integrity of the genetic material and preventing mutations .

相似化合物的比较

- Deoxyadenosine monophosphate

- Deoxyguanosine monophosphate

- Deoxycytidine monophosphate

Comparison: 2’-Deoxyinosine 5’-monophosphate is unique due to its formation through the deamination of deoxyadenosine monophosphate. Unlike other nucleoside monophosphates, it has a keto group instead of an amino group, which influences its chemical reactivity and biological functions .

生物活性

2'-Deoxyinosine 5'-monophosphate (d-Ino) is a purine nucleotide that plays a significant role in various biological processes, particularly in DNA metabolism and cellular signaling. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in therapeutic contexts based on diverse research findings.

Chemical Structure and Properties

This compound is a nucleotide composed of the purine base inosine, a ribose sugar, and a single phosphate group. Its structural formula can be represented as follows:

Molecular Weight: 301.23 g/mol

1. Role in Nucleotide Metabolism

d-Ino is involved in the synthesis and metabolism of nucleotides. It can be phosphorylated to form 2'-deoxyinosine triphosphate (dITP), which participates in DNA synthesis and repair processes. The conversion pathways are critical for maintaining nucleotide pools within cells, particularly during periods of rapid cell division or DNA repair.

2. Modulation of Antitumor Activity

Recent studies have highlighted the potential of d-Ino in enhancing the efficacy of chemotherapeutic agents. For example, a study demonstrated that combining d-Ino with 5-fluorouracil (FUra) significantly increased the sensitivity of colorectal cancer cell lines to FUra by up to 700 times in resistant strains . This effect was attributed to d-Ino's ability to modulate thymidine phosphorylase activity, which enhances the activation of FUra into its active metabolites.

| Cell Line | Sensitivity Increase (times) |

|---|---|

| HT29 | 38 |

| SW620 | 700 |

| CaCo2 | No significant change |

3. Interaction with Viral Infections

d-Ino has been implicated in the genomic adaptations of certain bacteriophages, where it replaces deoxyguanosine residues in viral DNA. This modification may provide advantages in viral replication and host interactions . The ability to incorporate noncanonical nucleotides like d-Ino into viral genomes suggests evolutionary adaptations that enhance viral fitness.

1. Enzymatic Interactions

The biological activity of d-Ino is mediated through various enzymatic pathways:

- Thymidylate Synthase Activity: d-Ino acts as a substrate for enzymes involved in nucleotide synthesis, facilitating the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP) .

- Nucleotide Kinase Activity: Enzymes such as deoxynucleotide monophosphate kinase phosphorylate d-Ino to generate higher phosphorylated forms, essential for DNA synthesis .

2. Induction of Apoptosis

The combination treatment involving d-Ino has been shown to enhance apoptosis in cancer cells through upregulation of Fas receptors. This mechanism indicates that d-Ino not only influences metabolic pathways but also modulates cell death signaling pathways, contributing to its antitumor effects .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of d-Ino:

- Enhanced Antitumor Activity: A study involving human colorectal cancer xenografts showed that d-Ino significantly increased the antitumor effects of FUra, suggesting its potential as a co-treatment agent .

- Viral Genomic Adaptation: Research on Campylobacter-infecting phages revealed that d-Ino is incorporated into their genomes, demonstrating its role in viral evolution and adaptation strategies against host defenses .

属性

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNGFPPXDJJADG-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27732-54-3 | |

| Record name | 5′-Inosinic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27732-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60937065 | |

| Record name | Deoxyinosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dIMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3393-18-8 | |

| Record name | 2′-Deoxyinosine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyinosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyinosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyinosine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYINOSINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2SLS3P7A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dIMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。